molecular formula C15H13N3OS B6525785 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine CAS No. 1011657-07-0

3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine

Cat. No.: B6525785
CAS No.: 1011657-07-0
M. Wt: 283.4 g/mol
InChI Key: FEUIXEFOMAFCCA-UHFFFAOYSA-N
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Description

3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a sulfanyl-methyl group linked to a benzyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine typically involves multiple steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the sulfanyl-methyl group: This step involves the reaction of the oxadiazole derivative with a suitable thiol reagent.

    Final coupling with pyridine: The final product is obtained by coupling the intermediate with a pyridine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-benzyl-1,3,4-oxadiazole: Lacks the sulfanyl-methyl-pyridine moiety.

    3-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine: Contains a methyl group instead of a benzyl group.

    3-{[(5-benzyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the oxadiazole ring, sulfanyl group, and benzyl group in a single molecule allows for diverse interactions and applications.

Properties

IUPAC Name

2-benzyl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-5-12(6-3-1)9-14-17-18-15(19-14)20-11-13-7-4-8-16-10-13/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUIXEFOMAFCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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